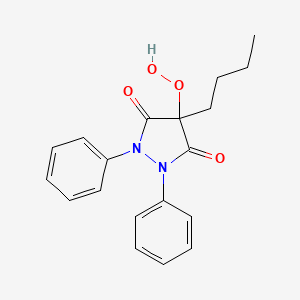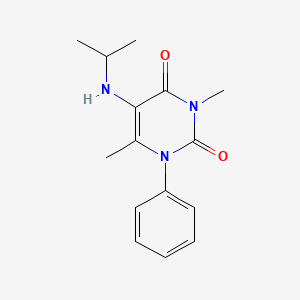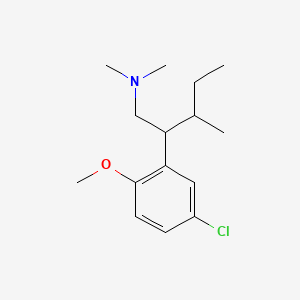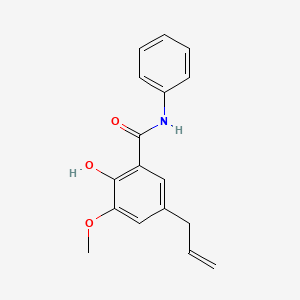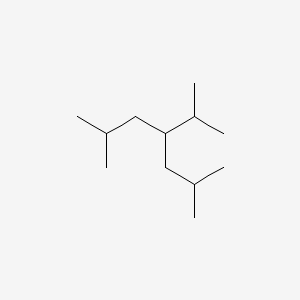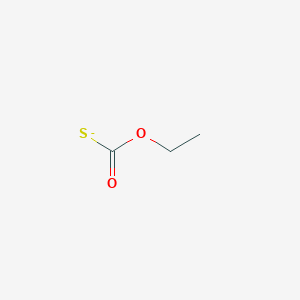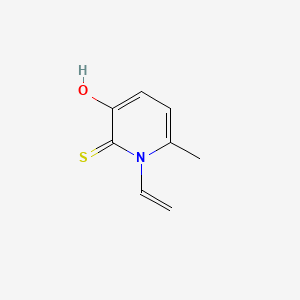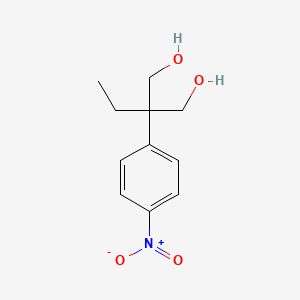![molecular formula C20H24ClN3O12P2 B14687706 3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid CAS No. 31432-70-9](/img/structure/B14687706.png)
3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, a nitrofuran moiety, and a phosphoric acid group, making it a unique molecule with diverse chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Nitrofuranyl Group: The nitrofuran moiety can be introduced via a nitration reaction, where furan is treated with a nitrating agent such as nitric acid.
Coupling Reactions: The nitrofuran and quinoline intermediates are coupled using a palladium-catalyzed cross-coupling reaction.
Phosphorylation: The final step involves the phosphorylation of the amino group using phosphoric acid under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the nitrofuran moiety, leading to the formation of nitro derivatives.
Reduction: Reduction of the nitro group can yield amino derivatives.
Substitution: The chloro group on the quinoline ring can be substituted with various nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted quinoline derivatives.
科学研究应用
Chemistry
The compound’s unique structure makes it a valuable intermediate in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and cellular pathways due to its reactive functional groups.
Medicine
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials.
作用机制
The mechanism of action of 3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid involves its interaction with specific molecular targets. The nitrofuran moiety can form reactive intermediates that interact with nucleophilic sites in proteins and DNA, leading to potential biological effects. The quinoline core can intercalate with DNA, disrupting its function and leading to cell death.
相似化合物的比较
Similar Compounds
Chloroquine: A quinoline derivative used as an antimalarial drug.
Nitrofurantoin: A nitrofuran derivative used as an antibiotic.
Uniqueness
The combination of a quinoline core, nitrofuran moiety, and phosphoric acid group makes this compound unique
属性
CAS 编号 |
31432-70-9 |
|---|---|
分子式 |
C20H24ClN3O12P2 |
分子量 |
595.8 g/mol |
IUPAC 名称 |
3-[[7-chloro-2-[(1E,3E)-4-(5-nitrofuran-2-yl)buta-1,3-dienyl]quinolin-4-yl]amino]propan-1-ol;phosphoric acid |
InChI |
InChI=1S/C20H18ClN3O4.2H3O4P/c21-14-6-8-17-18(22-10-3-11-25)13-15(23-19(17)12-14)4-1-2-5-16-7-9-20(28-16)24(26)27;2*1-5(2,3)4/h1-2,4-9,12-13,25H,3,10-11H2,(H,22,23);2*(H3,1,2,3,4)/b4-1+,5-2+;; |
InChI 键 |
KNIJVLQWWIGNJC-NFKFXXGOSA-N |
手性 SMILES |
C1=CC2=C(C=C(N=C2C=C1Cl)/C=C/C=C/C3=CC=C(O3)[N+](=O)[O-])NCCCO.OP(=O)(O)O.OP(=O)(O)O |
规范 SMILES |
C1=CC2=C(C=C(N=C2C=C1Cl)C=CC=CC3=CC=C(O3)[N+](=O)[O-])NCCCO.OP(=O)(O)O.OP(=O)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, 4-methoxy-N-[1-(2-naphthalenyl)ethylidene]-](/img/structure/B14687627.png)
